Superior In Vitro Potency Against P. aeruginosa Compared to Cefpirome and Cefepime
Cefozopran demonstrates superior in vitro activity against Pseudomonas aeruginosa compared to cefpirome and cefepime. In one study, the MIC90 of cefozopran against P. aeruginosa was 3.13 μg/mL, which was twice as active as ceftazidime, cefpirome, and cefepime [1]. Another large surveillance study confirmed cefozopran's leading position, with an MIC50 of 4 μg/mL, outperforming cefepime (8 μg/mL) and cefpirome (16 μg/mL) [2]. Cefozopran was also more active than cefpirome in a separate head-to-head comparison [3].
| Evidence Dimension | Antipseudomonal activity |
|---|---|
| Target Compound Data | Cefozopran MIC50 = 4 μg/mL, MIC90 = 3.13-16 μg/mL |
| Comparator Or Baseline | Cefepime MIC50 = 8 μg/mL; Cefpirome MIC50 = 16 μg/mL; Ceftazidime MIC50 = 4 μg/mL |
| Quantified Difference | Cefozopran is twice as active as cefepime and 4-fold more active than cefpirome based on MIC50 data. |
| Conditions | In vitro susceptibility testing of clinical isolates (n=100-207) using CLSI broth microdilution methods. |
Why This Matters
This specific potency advantage is crucial for selecting empiric therapy where P. aeruginosa is suspected, potentially impacting clinical outcomes and reducing the need for combination therapy.
- [1] Iizawa Y, et al. In vitro and in vivo antibacterial activities of cefozopran. Chemotherapy (Tokyo). 1993;41(Suppl 4):54-66. View Source
- [2] Abe N, et al. In vitro activity of antimicrobial agents against clinical isolates of Pseudomonas aeruginosa. Jpn J Antibiot. 2005;58(5):445-51. PMID: 16379156. View Source
- [3] Higurashi Y, et al. The in vitro antibacterial activity of cefozopran against clinically isolated bacteria. Jpn J Antibiot. 1997;50(12):907-916. PMID: 9545668. View Source
